Tributylmethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis

TMAC acts as a phase-transfer catalyst in biphasic reactions. These reactions involve two immiscible liquids, typically an organic phase and an aqueous phase. TMAC helps transfer reactants between these phases, enhancing reaction rates and efficiencies. For instance, TMAC can be used in alkylation reactions, where an alkyl group is transferred to another molecule. ()

Chemical Research

TMAC serves as a valuable reagent in various chemical research applications. Its cationic structure (positively charged) allows it to interact with different functional groups and facilitate reactions. Here are some examples:

- Precipitation reactions: TMAC can precipitate certain anions (negatively charged ions) from solution, aiding in the purification and isolation of specific compounds. ()

- Synthesis of novel materials: TMAC can be used in the synthesis of new materials with specific properties. For example, it can be employed in the preparation of ionic liquids, which are salts with unique liquid properties at room temperature. ()

Organometallic Chemistry

TMAC finds applications in organometallic chemistry, a field that studies compounds containing carbon-metal bonds. Its ability to form complexes with metal ions makes it useful for:

- Stabilizing organometallic reagents: TMAC can help stabilize reactive organometallic compounds, facilitating their handling and use in further reactions. ()

- Catalysis in organometallic reactions: TMAC can act as a catalyst in specific organometallic reactions, influencing reaction rates and selectivities.

Emerging Applications

Research is ongoing to explore new applications for TMAC in scientific research. Potential areas include:

- Biomedical applications: Initial investigations suggest TMAC may have potential uses in drug delivery and gene therapy. However, more research is needed to establish its safety and efficacy in these areas. ()

- Environmental remediation: TMAC's ability to interact with certain pollutants is being explored for its potential role in environmental remediation processes. ()

Tributylmethylammonium chloride is a quaternary ammonium compound with the molecular formula and a molecular weight of 235.84 g/mol. It appears as a colorless viscous liquid, with a melting point of -33 °C and a boiling point of 152 °C . This compound is known for its solubility in water and is often used in various chemical applications due to its ionic nature.

TMBAC is a mild skin and eye irritant and may be harmful if swallowed. It is also slightly flammable. Proper personal protective equipment (PPE) should be worn when handling MTBAC, including gloves, safety glasses, and a lab coat. Spills should be cleaned up promptly, and appropriate waste disposal procedures followed [].

Data:

- LD50 (oral, rat): > 5 g/kg

Tributylmethylammonium chloride can be synthesized through the alkylation of methylamine with butyl bromide or butyl chloride. The reaction typically occurs under reflux conditions in an organic solvent such as acetone or ethanol. The general reaction can be represented as follows:

This synthesis method allows for the production of the compound in significant yields while maintaining purity .

Tributylmethylammonium chloride finds various applications across different fields:

- Chemical Synthesis: Used as a reagent in organic synthesis and catalysis.

- Phase Transfer Catalyst: Facilitates the transfer of reactants between immiscible phases, enhancing reaction rates.

- Biochemical Studies: Employed in studies involving solute-solvent interactions and physicochemical properties of solutions .

- Industrial Processes: Utilized in water treatment processes and as an additive in certain formulations.

Research has focused on the interaction behavior of tributylmethylammonium chloride with other solutes, particularly sugars like sucrose. Studies have shown that it affects volumetric and acoustic properties in aqueous solutions, indicating significant solute-solvent interactions that can influence solubility and reactivity . Such studies contribute to understanding how this compound behaves under various conditions, which is crucial for its application in industrial processes.

Several compounds share structural similarities with tributylmethylammonium chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetra-n-butylammonium bromide | C16H36BrN | Contains bromide instead of chloride; higher hydrophobicity. |

| Methyltrioctylammonium chloride | C27H57ClN | Longer alkyl chains; used as a surfactant. |

| Triethylmethylammonium chloride | C9H21ClN | Shorter alkyl chains; more soluble in polar solvents. |

Uniqueness: Tributylmethylammonium chloride is distinguished by its balance between hydrophilicity and hydrophobicity due to the presence of three butyl groups attached to a methylated nitrogen atom. This unique structure allows it to function effectively as a phase transfer catalyst while also being soluble in water, making it versatile for various applications.

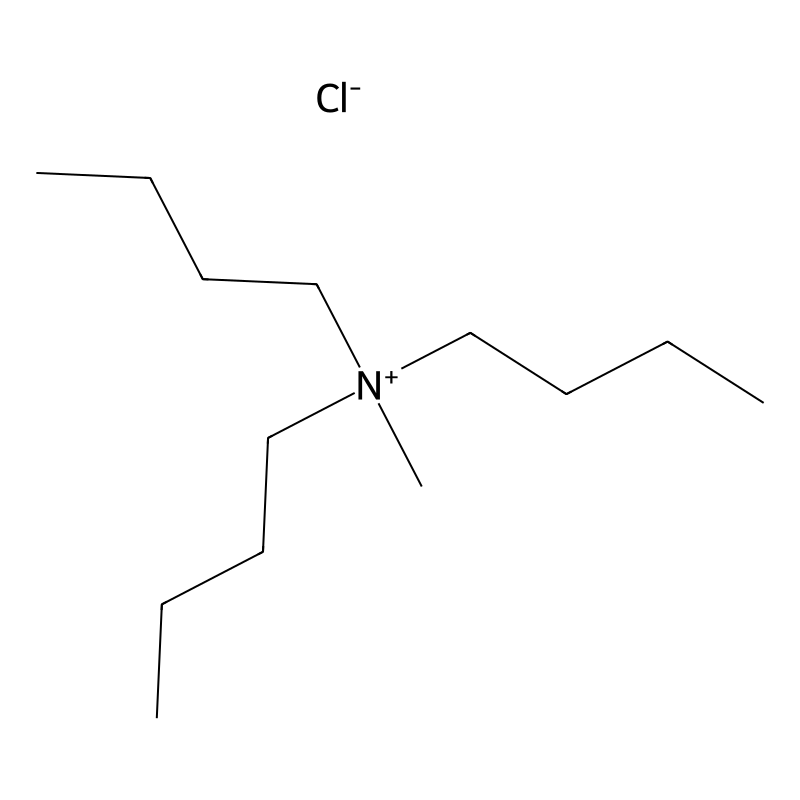

Tributylmethylammonium chloride is a quaternary ammonium salt with the molecular formula C₁₃H₃₀ClN and a molecular weight of 235.84 grams per mole. The compound is registered under the Chemical Abstracts Service number 56375-79-2 and carries the European Community number 260-135-8. The International Union of Pure and Applied Chemistry name for this compound is tributyl(methyl)azanium chloride, which accurately describes its structural composition.

The compound exists under numerous synonymous names in chemical literature and commercial applications. These include Methyltributylammonium chloride, which represents the most commonly used alternative nomenclature. Commercial designations include Aliquat 175, a trademarked name that has become widely recognized in industrial applications. Additional synonymous names encompass N,N-dibutyl-N-methylbutan-1-aminium chloride, Tri-n-butylmethylammonium chloride, and Methyl tributylammonium chloride.

The structural identity of tributylmethylammonium chloride features a central nitrogen atom bonded to three butyl groups and one methyl group, forming a positively charged quaternary ammonium cation. This cation associates with a chloride anion to form the complete salt compound. The Simplified Molecular Input Line Entry System representation appears as CCCCN+(CCCC)CCCC.[Cl-], which provides a standardized method for describing the compound's connectivity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₃₀ClN | |

| Molecular Weight | 235.84 g/mol | |

| Chemical Abstracts Service Number | 56375-79-2 | |

| European Community Number | 260-135-8 | |

| International Union of Pure and Applied Chemistry Name | tributyl(methyl)azanium chloride | |

| Simplified Molecular Input Line Entry System | CCCCN+(CCCC)CCCC.[Cl-] |

Tributylmethylammonium chloride is a quaternary ammonium salt with the molecular formula C₁₃H₃₀ClN [3] [4]. This compound has a molecular weight of 235.84 g/mol and consists of a central nitrogen atom bonded to three butyl chains and one methyl group, with chloride serving as the counterion [4] [5].

The structural characteristics of tributylmethylammonium chloride feature a quaternary nitrogen atom at the center of the molecule, which bears a permanent positive charge [9] [12]. This central nitrogen atom forms four covalent bonds with carbon atoms - specifically three bonds with the first carbon atoms of the butyl chains and one bond with the carbon of the methyl group [1] [3]. The butyl chains (CH₃CH₂CH₂CH₂-) extend outward from the nitrogen atom, creating a three-dimensional tetrahedral arrangement around the central nitrogen [7] [9].

The molecular structure exhibits tetrahedral geometry with bond angles of approximately 109.5° between the carbon-nitrogen-carbon bonds, which is characteristic of sp³ hybridization [12] [16]. The nitrogen-carbon bond lengths typically range from 1.47 to 1.51 Å, which is standard for single covalent bonds between nitrogen and carbon atoms in quaternary ammonium compounds [9] [12].

The asymmetric distribution of alkyl chains - three longer butyl chains and one shorter methyl group - creates an uneven electron density distribution around the central nitrogen atom, which influences the compound's physical properties [5] [7]. This asymmetric structure contributes to the compound's relatively low melting point of -33°C compared to more symmetric quaternary ammonium salts [4] [17].

Ionic Character and Bonding Properties

Tributylmethylammonium chloride exhibits distinctive ionic character and bonding properties that are characteristic of quaternary ammonium salts [9] [12]. The compound consists of a positively charged organic cation (tributylmethylammonium) and a negatively charged inorganic anion (chloride) [1] [3]. The ionic nature of this compound arises from the permanent positive charge on the quaternary nitrogen atom and the negative charge on the chloride counterion [9] [16].

The bonding within the tributylmethylammonium cation is predominantly covalent, with the nitrogen atom forming four single covalent bonds with carbon atoms [12] [16]. The nitrogen atom in this compound exhibits sp³ hybridization, resulting in a tetrahedral arrangement of the four alkyl groups around the central nitrogen [9] [12]. This tetrahedral geometry maximizes the distance between the alkyl groups, minimizing steric repulsion [12] [16].

The ionic bond between the tributylmethylammonium cation and the chloride anion is formed through electrostatic attraction between the oppositely charged ions [9] [13]. This ionic interaction is relatively strong, contributing to the compound's solubility in polar solvents such as water [4] [5]. The strength of this ionic interaction is influenced by the size and distribution of the alkyl chains attached to the nitrogen atom [13] [21].

The presence of three butyl chains in tributylmethylammonium chloride creates a hydrophobic region around the positively charged nitrogen center, while the ionic bond with chloride provides a hydrophilic component [13] [15]. This amphiphilic character - having both hydrophobic and hydrophilic regions - is a key property that influences the compound's behavior in solution and its interactions with other molecules [15] [21].

The thermal stability of tributylmethylammonium chloride is moderate, with decomposition typically beginning at temperatures above 180°C [26] [29]. This thermal stability is influenced by both the length of the alkyl chains and the nature of the counterion [26] [29]. The chloride counterion in tributylmethylammonium chloride contributes to its specific thermal degradation profile, which differs from quaternary ammonium salts with other counterions [13] [29].

Structural Comparison with Other Quaternary Ammonium Salts

Tributylmethylammonium chloride belongs to the broader family of quaternary ammonium salts but possesses distinct structural features that differentiate it from related compounds [9] [20]. When compared to other quaternary ammonium salts, several key structural differences become apparent, particularly in terms of alkyl chain distribution, molecular symmetry, and resulting physical properties [17] [21].

Unlike symmetric quaternary ammonium salts such as tetramethylammonium chloride (C₄H₁₂ClN), tetraethylammonium chloride (C₈H₂₀ClN), and tetrabutylammonium chloride (C₁₆H₃₆ClN), tributylmethylammonium chloride features an asymmetric distribution of alkyl chains around the central nitrogen atom [17] [20]. This asymmetry, with three butyl chains and one methyl group, creates unique steric and electronic effects that influence the compound's physical and chemical behavior [19] [21].

The molecular weight of tributylmethylammonium chloride (235.84 g/mol) positions it between tetraethylammonium chloride (165.71 g/mol) and tetrabutylammonium chloride (277.92 g/mol), reflecting its intermediate alkyl chain content [4] [20]. This intermediate molecular weight contributes to its specific solubility profile and phase behavior in various solvents [19] [21].

A notable distinction is observed in the melting point trends among these quaternary ammonium salts [20] [25]. Tributylmethylammonium chloride has a remarkably low melting point of -33°C, which contrasts sharply with the higher melting points of tetramethylammonium chloride (>200°C), tetraethylammonium chloride (37-40°C), and tetrabutylammonium chloride (83-86°C) [4] [25]. This unusually low melting point can be attributed to the asymmetric distribution of alkyl chains, which disrupts the crystal packing efficiency and reduces lattice energy [21] [23].

The ionic conductivity and viscosity properties also differ significantly among these quaternary ammonium salts [24] [27]. Research findings indicate that the asymmetric structure of tributylmethylammonium chloride affects its ion mobility and transport properties compared to its symmetric counterparts [17] [24]. Studies have shown that quaternary ammonium compounds with mixed alkyl chain lengths often exhibit different conductivity-viscosity relationships than those with uniform alkyl chains [21] [24].

Physical State and Appearance

Tributylmethylammonium chloride exhibits different physical states depending on its purity and water content. In its anhydrous form, the compound appears as white to faint beige powder or crystals [1]. The crystalline structure is characteristic of quaternary ammonium salts, with the compound maintaining its solid state at room temperature when dry.

When present as an aqueous solution, which is the most common commercial form at 75% concentration, tributylmethylammonium chloride appears as a colorless to yellow clear liquid [2]. The coloration can vary from completely colorless to light yellow or even pale orange depending on the purity and age of the sample [3]. The compound exists as a colorless viscous liquid in its pure liquid state [4].

The molecular formula is C₁₃H₃₀ClN with a molecular weight of 235.84 g/mol [1] [5]. The compound consists of a quaternary ammonium cation with three butyl groups and one methyl group attached to the nitrogen center, paired with a chloride anion.

Thermodynamic Properties

Melting and Boiling Points

The melting point of tributylmethylammonium chloride shows considerable variation in the literature, reflecting differences in sample purity and measurement conditions. The most commonly reported melting point range is 95-99°C [6] [3], though some sources report 105-108°C [1]. One notable outlier reports a melting point of -33°C [4], which likely corresponds to a different polymorphic form or hydrated state of the compound.

The boiling point is consistently reported as 152°C at standard atmospheric pressure [7] [8] [4]. However, some sources indicate a lower boiling point of 84-85°C at 101 mmHg [6] [3], which represents boiling under reduced pressure conditions. This discrepancy highlights the pressure dependence of the boiling point and suggests that the compound may undergo decomposition at atmospheric pressure before reaching its true boiling point.

Phase Behavior

Tributylmethylammonium chloride demonstrates complex phase behavior that is influenced by temperature, pressure, and the presence of water. The compound exhibits thermal stability up to 450 K (177°C) [9], beyond which thermal decomposition begins to occur. Thermogravimetric analysis studies indicate that the compound maintains its structural integrity within this temperature range, making it suitable for applications requiring moderate thermal stability.

The phase transition behavior is particularly important for its applications as a phase-transfer catalyst. The compound's ability to exist in both solid and liquid phases under different conditions enables its use in various reaction media and separation processes.

Solubility Profile

Tributylmethylammonium chloride exhibits excellent solubility characteristics that contribute to its effectiveness as a phase-transfer catalyst. The compound is miscible with water [4], forming clear solutions across a wide concentration range. This high water solubility is attributed to the ionic nature of the compound and the ability of the chloride anion to form hydrogen bonds with water molecules.

The solubility extends to various organic solvents, demonstrating the compound's amphiphilic character. It is readily soluble in ethanol, chloroform, and acetone [10], which are polar and moderately polar solvents. The solubility in these solvents facilitates its use in organic synthesis reactions where different solvent systems may be employed.

In contrast, the compound shows limited solubility in benzene and ether [10], which are less polar solvents. This selective solubility pattern is consistent with the ionic nature of the compound and provides insight into the types of reaction systems where it can be effectively employed.

Hygroscopic Nature and Stability

Tributylmethylammonium chloride is characterized as very hygroscopic [1], meaning it readily absorbs moisture from the atmosphere. This property necessitates careful storage conditions to maintain the compound's integrity and effectiveness. The hygroscopic nature is due to the ionic character of the compound and the ability of the chloride ion to coordinate with water molecules.

Storage recommendations include keeping the compound under inert gas atmospheres and in dry conditions [1]. Long-term storage at +4°C is recommended to ensure stability for at least two years [1]. The compound remains stable under normal conditions but should be protected from strong oxidizing agents [11].

The chemical stability of tributylmethylammonium chloride is generally good under ambient conditions. The quaternary ammonium structure provides inherent stability, and the compound does not readily undergo hydrolysis or other degradation reactions under normal pH and temperature conditions. However, exposure to elevated temperatures above the decomposition threshold can lead to breakdown of the quaternary ammonium structure.

Spectroscopic Characteristics

The spectroscopic properties of tributylmethylammonium chloride provide valuable information for identification and characterization. ¹H NMR spectroscopy is commonly used for identity confirmation [1], with characteristic signals appearing for the butyl chains and methyl group attached to the nitrogen center.

The refractive index is reported as n₂₀/D 1.4682 [8] [6], measured at 20°C using the sodium D-line. This value is consistent with the molecular structure and provides a reliable physical constant for identification purposes.

Infrared spectroscopy reveals characteristic absorption bands associated with the aliphatic C-H stretching vibrations in the butyl chains, typically appearing in the 2950-2850 cm⁻¹ region [12]. The quaternary ammonium structure also produces distinctive spectral features that can be used for structural confirmation.

The compound exhibits a vapor pressure of 7.9 mmHg at 25°C [8] [13], indicating moderate volatility at room temperature. This property is important for handling procedures and applications where vapor formation might be a consideration.

Density measurements consistently report a value of 0.964 g/mL at 25°C [8] [14], which is lower than water due to the significant organic content of the molecule. The bulk density for the solid form is reported as 1100 kg/m³ [4].

The viscosity of the liquid form is 180.804 mm²/s [3], indicating a moderately viscous liquid that flows readily but with some resistance. This property affects the compound's behavior in solution and its effectiveness in various applications.

UNII

Related CAS

GHS Hazard Statements

H302 (80.38%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (24.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (73.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (12.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (20.75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H413 (58.11%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Synthetic rubber manufacturing

1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1): ACTIVE